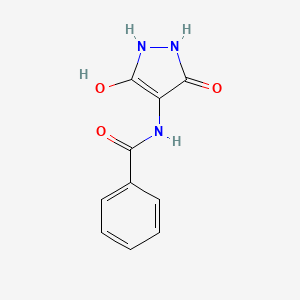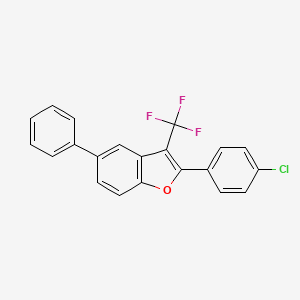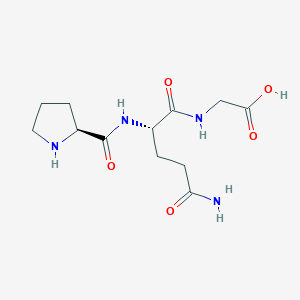
Pro-Gln-Gly
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pro-Gln-Gly, also known as Proline-Glutamine-Glycine, is a tripeptide composed of the amino acids proline, glutamine, and glycine. This compound is of significant interest in various fields of scientific research due to its unique structural and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pro-Gln-Gly can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used, where each amino acid is protected by an Fmoc group that is removed before the next amino acid is added . The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms such as Escherichia coli, which then produce the peptide through fermentation. The peptide is subsequently purified using techniques like affinity chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Pro-Gln-Gly can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly proline and glutamine.
Reduction: Reduction reactions can affect the peptide bonds and side chains.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride are commonly used.
Substitution: Amino acid substitution can be achieved using specific enzymes or chemical reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of proline can lead to the formation of hydroxyproline, while substitution reactions can yield various peptide analogs .
Wissenschaftliche Forschungsanwendungen
Pro-Gln-Gly has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: this compound is involved in protein-protein interactions and can be used to study cellular processes.
Medicine: This tripeptide has potential therapeutic applications, including wound healing and tissue regeneration.
Wirkmechanismus
The mechanism of action of Pro-Gln-Gly involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and receptors, modulating their activity. In the context of wound healing, this compound may promote cell proliferation and migration by activating signaling pathways such as the PI3K/Akt pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexapeptide-9: This peptide, with the sequence Gly-Pro-Gln-Gly-Pro-Gln, is similar to Pro-Gln-Gly and is used in cosmetics for its anti-aging properties.
Uniqueness
This compound is unique due to its specific sequence and the presence of proline, which imparts rigidity to the peptide structure. This rigidity can influence the peptide’s interaction with other molecules and its overall stability .
Eigenschaften
CAS-Nummer |
17662-47-4 |
|---|---|
Molekularformel |
C12H20N4O5 |
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H20N4O5/c13-9(17)4-3-8(11(20)15-6-10(18)19)16-12(21)7-2-1-5-14-7/h7-8,14H,1-6H2,(H2,13,17)(H,15,20)(H,16,21)(H,18,19)/t7-,8-/m0/s1 |
InChI-Schlüssel |
ZPPVJIJMIKTERM-YUMQZZPRSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester](/img/structure/B12897484.png)
![3-Methyl-1,5-diphenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12897486.png)
![4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester](/img/structure/B12897489.png)
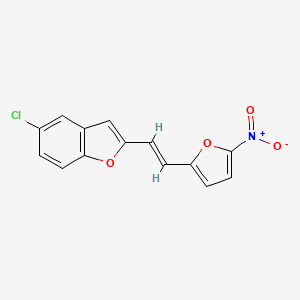
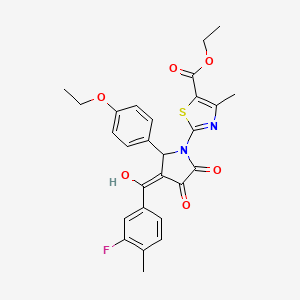


![(Cis-3-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentyl)methanol](/img/structure/B12897527.png)
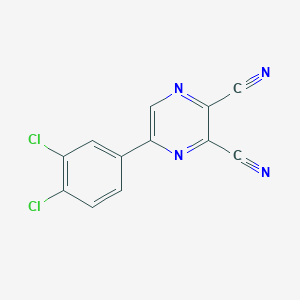
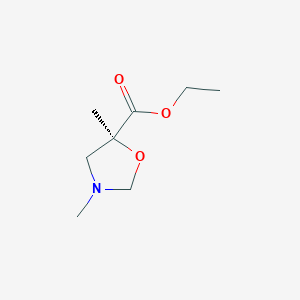
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)
